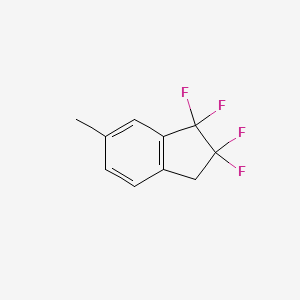![molecular formula C9H8ClF3OS B12625508 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene CAS No. 921603-77-2](/img/structure/B12625508.png)
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene is an organic compound characterized by the presence of a trifluoroethyl group, a sulfanyl group, and a methoxybenzene moiety
Métodos De Preparación
The synthesis of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene can be achieved through several routes. One common method involves the reaction of 2-chloro-1,1,2-trifluoroethyl sulfide with 2-methoxybenzene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene can be compared with other similar compounds such as:
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoroethyl group but differs in its ether linkage, leading to different chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its versatility in various scientific and industrial applications.
Propiedades
Número CAS |
921603-77-2 |
|---|---|
Fórmula molecular |
C9H8ClF3OS |
Peso molecular |
256.67 g/mol |
Nombre IUPAC |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C9H8ClF3OS/c1-14-6-4-2-3-5-7(6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
Clave InChI |
JDHPJWUAMNSLDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


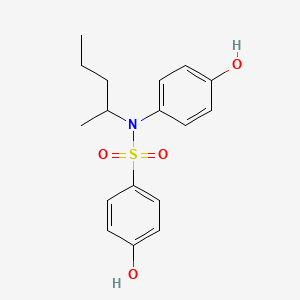
![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)
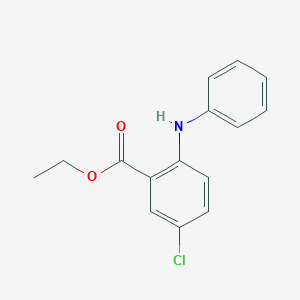
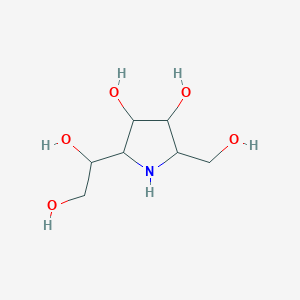

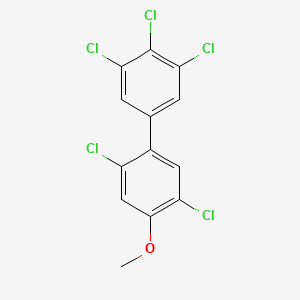
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
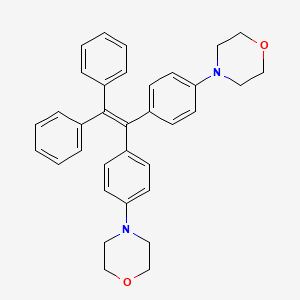
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
